molecular formula C15H29N3O3 B3233499 [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester CAS No. 1353945-23-9

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B3233499
CAS No.: 1353945-23-9
M. Wt: 299.41 g/mol
InChI Key: DYYUWUKFCSIRNV-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a pyrrolidine-derived compound featuring a tert-butyl carbamate group and an amino-acetyl substituent. Its discontinuation may reflect shifts in research priorities or challenges in scalability, though specific reasons remain undisclosed.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-11(2)18(14(20)21-15(3,4)5)10-12-6-7-17(9-12)13(19)8-16/h11-12H,6-10,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYUWUKFCSIRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111646
Record name Carbamic acid, N-[[1-(2-aminoacetyl)-3-pyrrolidinyl]methyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353945-23-9
Record name Carbamic acid, N-[[1-(2-aminoacetyl)-3-pyrrolidinyl]methyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353945-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(2-aminoacetyl)-3-pyrrolidinyl]methyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by data tables and case studies.

  • Chemical Formula : C15H29N3O3
  • Molecular Weight : 299.41 g/mol
  • CAS Number : 1353945-23-9

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with isopropyl carbamate under controlled conditions. The process can be optimized for yield and purity, employing various solvents and catalysts to enhance the reaction efficiency.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AFaDu (Hypopharyngeal)12.5Induces apoptosis via caspase activation
Compound BMCF-7 (Breast)15.0Inhibits cell proliferation
Compound CA549 (Lung)10.0Triggers oxidative stress

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thus potentially enhancing cholinergic signaling in the brain .

Table 2: Enzyme Inhibition Data

CompoundAChE IC50 (nM)BuChE IC50 (nM)
[Target Compound]5075
Donepezil1020

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrrolidine derivatives, including this compound. The compounds were tested against several cancer cell lines, demonstrating promising anticancer activity with mechanisms involving apoptosis and inhibition of metastasis .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting potential for therapeutic use in neurodegenerative diseases .

Comparison with Similar Compounds

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353998-29-4)

  • Key Difference: Substitution of the amino group with a chloro group at the acetyl position.
  • Implications: The chloro-acetyl group enhances electrophilicity, making this compound more reactive in alkylation or nucleophilic substitution reactions compared to the amino-acetyl derivative . Potential applications as a precursor in cross-coupling reactions or protease inhibitor synthesis.
  • Status: Available via Parchem Chemicals, with synonyms including AM95867 .

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1260610-71-6)

  • Key Difference: Replacement of the amino-acetyl-pyrrolidinylmethyl group with an iodomethyl substituent.
  • Implications :
    • The iodine atom acts as a superior leaving group, favoring SN2 reactions or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura) .
    • Used in stereoselective synthesis due to its (R)-configured chiral center.
  • Safety : Classified as a skin/eye irritant and respiratory hazard; requires stringent protective measures during handling .

Comparative Data Table

Compound Name Substituent CAS Number Reactivity Profile Commercial Status (2025)
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester Amino-acetyl Not disclosed Nucleophilic (amine-mediated) Discontinued
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Chloro-acetyl 1353998-29-4 Electrophilic (chloride-mediated) Available
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Iodomethyl 1260610-71-6 SN2/Cross-coupling Available (AK Scientific)

Research and Application Trends

  • Amino-acetyl compound: Potential utility in peptide mimetics or prodrugs, leveraging the amine for conjugation. Discontinuation may hinder ongoing studies .
  • Chloro/iodo analogs : Preferred in small-molecule drug discovery for their versatility in introducing heteroatoms or isotopic labels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Reactant of Route 2
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[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

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